![molecular formula C7H13ClN2O B12116756 Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride
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Overview
Description
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired product with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is being investigated for its potential therapeutic applications. Notably, it has been studied for the following properties:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting ovarian and breast cancer cell growth .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Studies suggest that certain derivatives possess strong antibacterial activity .
- Enzyme Inhibition : Preliminary investigations reveal that this compound may act as an inhibitor for specific enzymes relevant to disease pathways, making it a candidate for drug development targeting metabolic disorders .
Biological Research
In biological contexts, this compound is studied for its interaction with various biological targets:
- Mechanism of Action : The compound's mechanism involves binding to specific enzyme active sites, thereby inhibiting their function. This property is critical for developing drugs aimed at diseases where enzyme activity plays a pivotal role .
Industrial Applications
The unique properties of this compound make it suitable for several industrial applications:
- Specialty Chemicals : It serves as a building block in the synthesis of more complex heterocyclic compounds used in the production of specialty chemicals .
- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing the efficiency of industrial processes .
Compound | Activity Type | Target | IC50 (µM) |
---|---|---|---|
Compound A | Anticancer | Ovarian Cancer Cells | 15 |
Compound B | Antimicrobial | E. coli | 10 |
Compound C | Enzyme Inhibition | Specific Enzyme X | 20 |
Table 2: Synthetic Methods for this compound
Method | Description | Yield (%) |
---|---|---|
Method A | Enzymatic hydrolysis using lipase B | 85 |
Method B | Conventional organic synthesis | 75 |
Method C | Optical resolution via D-tartaric acid | 90 |
Case Study 1: Anticancer Activity Assessment
A study conducted by Kalai et al. evaluated the cytotoxicity of octahydro-1H-pyrrolo[3,4-b]pyridin-5-one derivatives against ovarian and breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 20 µM .
Case Study 2: Antimicrobial Efficacy
Research published in Oriental Journal of Chemistry demonstrated that synthesized derivatives of octahydro-1H-pyrrolo[3,4-b]pyridin-5-one showed promising antibacterial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy and found several compounds with potent antimicrobial properties .
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Moxifloxacin hydrochloride: Contains a similar pyrrolo[3,4-b]pyridine moiety and is used as an antibiotic.
Uniqueness
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is a bicyclic compound recognized for its structural complexity and potential biological activities. This compound serves as an important intermediate in the synthesis of moxifloxacin, a widely used antibiotic. The unique structure, which consists of a saturated pyrrolidine ring fused to a pyridine ring, enhances its solubility and stability, making it a promising candidate in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H12ClN1O
- Molecular Weight : 187.65 g/mol
- IUPAC Name : this compound
The hydrochloride salt form improves the compound's solubility in aqueous solutions, facilitating its application in various pharmaceutical formulations.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of antimicrobial and potential anticancer effects.
Antimicrobial Activity
The compound plays a crucial role as an intermediate in the synthesis of moxifloxacin, which is effective against various bacterial pathogens. Its structural features enable interactions with bacterial enzymes and receptors that are implicated in antibiotic resistance. Studies have shown that derivatives of this compound enhance the understanding of its pharmacological profiles against resistant strains of bacteria .
Activity | Target Pathogen | Effectiveness |
---|---|---|
Antibacterial | Various Gram-positive and Gram-negative bacteria | Effective as an intermediate for moxifloxacin synthesis |
Anticancer Activity
Emerging research has suggested that this compound and its derivatives may exhibit anticancer properties. A study highlighted the potential of related pyrrolo derivatives in inhibiting fibroblast growth factor receptors (FGFR), which are crucial in tumorigenesis. Compounds with similar structures showed IC50 values in the nanomolar range against FGFRs, indicating their potential as therapeutic agents in cancer treatment .
Compound | FGFR Target | IC50 (nM) |
---|---|---|
Compound 4h | FGFR1 | 7 |
Compound 4h | FGFR2 | 9 |
Compound 4h | FGFR3 | 25 |
Compound 4h | FGFR4 | 712 |
Case Study 1: Synthesis and Evaluation
A notable study by Bandichhor et al. (2013) explored the synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine as an intermediate for moxifloxacin. The study demonstrated efficient synthetic routes and evaluated the biological activity of synthesized derivatives against various bacterial strains. The results confirmed significant antibacterial properties, reinforcing the compound's utility in pharmaceutical applications .
Case Study 2: Inhibition Studies
Another investigation focused on the inhibitory effects of pyrrolo derivatives on FGFR signaling pathways. The study revealed that certain derivatives exhibited potent inhibitory activity against FGFRs associated with various cancers, suggesting that octahydro derivatives could be further explored for their anticancer potential .
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-2-1-3-8-6(5)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H |
InChI Key |
CDBNEYRYSFWIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CNC2=O)NC1.Cl |
Origin of Product |
United States |
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